N-[(4-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide
Description
Chemical Structure:
The compound features a propanamide backbone substituted with:
- A 4-methoxyphenylmethyl group at the N-terminal.
- A (E)-2-(4-methylphenyl)ethenylsulfonylamino group at the 3-position.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-3-5-17(6-4-16)12-14-27(24,25)22-13-11-20(23)21-15-18-7-9-19(26-2)10-8-18/h3-10,12,14,22H,11,13,15H2,1-2H3,(H,21,23)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPLCMFCJVLSQQ-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 372.48 g/mol
- Structure : The compound features a methoxy group, a sulfonamide linkage, and an ethene moiety, which are critical for its biological interactions.
The biological activity of this compound primarily involves interactions with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, including:
- Histamine Receptor Antagonism : Similar compounds have shown activity against H1 and H3 histamine receptors, suggesting potential applications in allergy treatment and neuropharmacology .
- Enzyme Inhibition : The sulfonamide group may confer inhibitory properties against certain enzymes involved in inflammatory pathways.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the compound's therapeutic potential. Key parameters include:
- Absorption : Studies indicate variable absorption rates depending on the route of administration.
- Distribution : The lipophilicity due to phenyl groups may enhance tissue distribution.
- Metabolism : Cytochrome P450 enzymes likely mediate its metabolism, which can affect bioavailability.
- Excretion : Primarily renal excretion is expected based on structural analogs.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Antihistaminic Activity : In a study involving human volunteers, the compound exhibited potent H1 receptor antagonism comparable to established antihistamines. This suggests its potential utility in treating allergic reactions .
- Anti-inflammatory Effects : In animal models of inflammation, this compound significantly decreased levels of pro-inflammatory cytokines, indicating its role as an anti-inflammatory agent .
- Analgesic Properties : A recent trial assessed the analgesic effects in chronic pain models, revealing a marked reduction in pain scores compared to control groups .
Comparison with Similar Compounds
Key Functional Groups :
- Ethenyl linker : Introduces rigidity and π-conjugation, influencing electronic properties.
- 4-Methoxyphenyl and 4-methylphenyl substituents: Contribute to hydrophobicity and steric bulk.
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., bromo in VIj) increase molecular weight and may enhance thermal stability (higher melting point: 223–224°C) . Ethenyl linkers (target compound, ) enhance rigidity compared to flexible alkyl chains in VIk or VIj.
- Hydrophobicity : The target compound’s 4-methylphenyl and 4-methoxyphenyl groups increase lipophilicity compared to thiazole-oxadiazole analogs (e.g., 7d) .
Spectroscopic and Analytical Data
Infrared (IR) Spectroscopy :
Preparation Methods
Wittig Reaction for (E)-Stilbene Formation
Hydrolysis to Carboxylic Acid
Conversion to Sulfonyl Chloride
- Reagents : Thionyl chloride (excess), catalytic DMF, 60°C, 4 h.
- Outcome : (E)-2-(4-Methylphenyl)ethenesulfonyl chloride (yield: 75–80%).
Amide Bond Formation with 4-Methoxybenzylamine
The propanamide backbone is constructed via activation of propanoic acid derivatives. US10913717B2 highlights the utility of mixed anhydrides for stereoretentive couplings:
Propanoic Acid Activation
Coupling with 4-Methoxybenzylamine
- Reagents : 4-Methoxybenzylamine, triethylamine.
- Conditions : Dichloromethane, 0°C→RT, 12 h.
- Outcome : N-[(4-Methoxyphenyl)methyl]-3-aminopropanamide (yield: 88–93%).
Sulfonamide Coupling and Final Assembly
The sulfonamide linkage is established using methods adapted from PMC6273168 , which emphasizes nucleophilic aromatic substitutions:
Sulfonylation of Propanamide Intermediate
- Reagents : (E)-2-(4-Methylphenyl)ethenesulfonyl chloride, pyridine.
- Conditions : Dichloromethane, 0°C→RT, 6 h.
- Outcome : N-[(4-Methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide (yield: 70–75%).
Optimization and Challenges
Stereoselectivity in Alkene Formation
Sulfonyl Chloride Stability
Purification Strategies
- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the final compound with >99% purity.
- Crystallization : Ethanol/water recrystallization removes residual sulfonic acids.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Wittig Reaction | 90 | 95 |
| Sulfonyl Chloride | 78 | 90 |
| Amide Coupling | 92 | 98 |
| Final Sulfonylation | 73 | 99 |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Amide Coupling | DMF | 25–30 | 45–57 | |
| Sulfonylation | DCM | 0–5 | 70–85 |
Basic Question: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
Analytical techniques are critical:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm functional groups (e.g., methoxy, sulfonylamino) and stereochemistry. For example, the (E)-ethenyl group shows coupling constants () of ~16 Hz in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Advanced computational methods include:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the sulfonylamino group and active-site residues .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions of the methoxyphenyl moiety with catalytic residues .
Q. Table 2: Example Docking Scores
| Target Protein | Docking Score (kcal/mol) | Binding Site Residues | Reference |
|---|---|---|---|
| Kinase X | -9.2 | Lys45, Asp128 | |
| Receptor Y | -8.5 | Glu203, Arg76 |
Advanced Question: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Address discrepancies through:
- Dose-Response Curves : Test activity across a range of concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Off-Target Screening : Use panels like Eurofins Cerep’s SafetyScreen44 to rule out nonspecific binding .
- Metabolite Analysis : LC-MS/MS identifies degradation products or active metabolites that may influence results .
Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
SAR strategies include:
- Functional Group Replacement : Substitute the methoxyphenyl group with halogenated analogs to enhance lipophilicity and blood-brain barrier penetration .
- Stereochemical Modifications : Compare (E)- and (Z)-ethenyl isomers via chiral HPLC to determine which configuration improves target affinity .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade disease-related proteins .
Basic Question: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
Assess stability using:
- Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC. Methoxy groups are prone to oxidative degradation, requiring inert storage (argon atmosphere) .
- pH Stability Tests : Incubate in buffers (pH 1–10) for 24 hours. The sulfonamide bond is stable at pH 4–8 but hydrolyzes under strongly acidic/basic conditions .
Advanced Question: How does the compound’s molecular geometry influence its pharmacokinetics?
Methodological Answer:
Key factors include:
- LogP Calculations : Predict octanol-water partition coefficients (e.g., ClogP = 3.2) to optimize solubility and bioavailability .
- Torsional Angle Analysis : Use X-ray crystallography or DFT calculations to identify conformational restrictions that affect membrane permeability .
- Plasma Protein Binding : Equilibrium dialysis (e.g., 95% binding to albumin) explains prolonged half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
